molecular formula C19H30N2O2 B5833347 1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

Cat. No.: B5833347
M. Wt: 318.5 g/mol
InChI Key: OIOWSETZDFXMJW-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is a synthetic organic compound with the molecular formula C19H30N2O2 and a molecular weight of 318.45 g/mol . It is a derivative of piperazine, a chemical structure commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine typically involves the reaction of 1-cyclopentylpiperazine with 3-ethoxy-4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the benzyl group.

Scientific Research Applications

1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-4-benzylpiperazine: Lacks the ethoxy and methoxy substituents on the benzyl group.

    1-cyclopentyl-4-(3-methoxybenzyl)piperazine: Lacks the ethoxy substituent.

    1-cyclopentyl-4-(4-methoxybenzyl)piperazine: Lacks the ethoxy substituent and has the methoxy group in a different position.

Uniqueness

1-cyclopentyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is unique due to the presence of both ethoxy and methoxy groups on the benzyl moiety. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar piperazine derivatives.

Properties

IUPAC Name

1-cyclopentyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-3-23-19-14-16(8-9-18(19)22-2)15-20-10-12-21(13-11-20)17-6-4-5-7-17/h8-9,14,17H,3-7,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOWSETZDFXMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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